molecular formula C29H25FN4O3S3 B2614874 2-{[3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 422306-23-8

2-{[3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B2614874
CAS No.: 422306-23-8
M. Wt: 592.72
InChI Key: CEUKRQGXDFLDJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C29H25FN4O3S3 and its molecular weight is 592.72. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activities

Compounds with thiazolo[4,5-d]pyrimidin-7(6H)-one structures have been synthesized and evaluated for their potential as herbicides. Some of these compounds have demonstrated significant inhibition activities against the root growth of certain plants, suggesting a potential application in controlling unwanted vegetation in agricultural settings (Liang et al., 2007).

Antitumor Activity

Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their antitumor activities. These compounds have shown potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinoma cells, with some derivatives performing comparably to doxorubicin (Hafez & El-Gazzar, 2017).

Antiparkinsonian Activity

Thiourea derivatives of 2,3-dihydrothiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian effects, showing promise in treating Parkinson's disease symptoms and offering neuroprotective properties (Azam et al., 2009).

Properties

IUPAC Name

2-[[3-(2-ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O3S3/c1-2-37-23-11-7-6-10-22(23)34-26-25(40-29(34)38)27(36)33(21-14-12-20(30)13-15-21)28(32-26)39-18-24(35)31-17-16-19-8-4-3-5-9-19/h3-15H,2,16-18H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUKRQGXDFLDJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=O)N(C(=N3)SCC(=O)NCCC4=CC=CC=C4)C5=CC=C(C=C5)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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